molecular formula C12H10FNO2 B12609608 6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one CAS No. 917884-98-1

6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one

Cat. No.: B12609608
CAS No.: 917884-98-1
M. Wt: 219.21 g/mol
InChI Key: QYYDXCSAZZSAIW-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one is a heterocyclic compound that features a fused pyrano and isoquinoline ring system with a fluorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated aromatic compound, the synthesis may involve:

    Nucleophilic substitution: to introduce the fluorine atom.

    Cyclization reactions: to form the pyrano and isoquinoline rings.

    Oxidation or reduction steps: to achieve the desired oxidation state of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Shares a similar pyrano ring but differs in the position and type of fused ring.

    3,4-Dihydro-2H-pyran: Lacks the isoquinoline ring and fluorine atom, making it less complex.

Uniqueness

6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one is unique due to its fused ring system and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

917884-98-1

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

6-fluoro-2,3,4,8-tetrahydropyrano[2,3-h]isoquinolin-1-one

InChI

InChI=1S/C12H10FNO2/c13-9-6-7-3-4-14-12(15)10(7)8-2-1-5-16-11(8)9/h1-2,6H,3-5H2,(H,14,15)

InChI Key

QYYDXCSAZZSAIW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C3C=CCOC3=C(C=C21)F

Origin of Product

United States

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